

Application Note: Fluorometric Angiotensin-Converting Enzyme (ACE) Activity Assay

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Compound of Interest		
Compound Name:	Hippuryl-His-Leu-OH	
Cat. No.:	B1329654	Get Quote

Introduction

The Angiotensin-Converting Enzyme (ACE) is a central component of the renin-angiotensin system (RAS), a critical pathway in regulating blood pressure, vascular remodeling, and electrolyte balance.[1] ACE primarily catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasopressor Angiotensin II.[2][3] Consequently, the inhibition of ACE is a cornerstone therapeutic strategy for managing hypertension and heart failure.[2] This application note details a robust and sensitive fluorometric assay for measuring ACE activity using **Hippuryl-His-Leu-OH** (HHL) as a substrate. The assay principle is a two-step enzymatic and chemical reaction. First, ACE hydrolyzes HHL to yield hippuric acid and the dipeptide Histidyl-Leucine (His-Leu).[2] Subsequently, the liberated His-Leu, which contains a primary amine, is reacted with o-phthaldialdehyde (OPA) to generate a fluorescent product that can be quantified.[4][5] This method provides a reliable platform for studying ACE kinetics and for high-throughput screening of potential ACE inhibitors.

Biochemical Principle

The assay relies on the enzymatic cleavage of the non-fluorescent substrate **Hippuryl-His-Leu-OH** by ACE. The resulting dipeptide product, His-Leu, is then derivatized with o-phthaldialdehyde (OPA) and a thiol-containing reagent (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole adduct. The intensity of the fluorescence is directly proportional to the amount of His-Leu produced, and thus to the ACE activity in the sample.





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Figure 1: Biochemical pathway of the fluorometric ACE assay.

Materials and Reagents

The following table lists the necessary reagents and materials for the assay.



Reagent/Material	Purpose	Recommended Storage
ACE Enzyme (e.g., from rabbit lung)	Positive Control & Standard Curve Generation	-20°C or -80°C
Hippuryl-His-Leu-OH (HHL)	ACE Substrate	-20°C
Assay Buffer	Maintain optimal pH and ionic strength	4°C
o-phthaldialdehyde (OPA) Reagent	Fluorogenic labeling of His-Leu	4°C (Protect from light)
Sodium Hydroxide (NaOH) Solution	Stop the enzymatic reaction	Room Temperature
Hydrochloric Acid (HCI) Solution	Stop the OPA labeling reaction	Room Temperature
Captopril or Lisinopril	ACE Inhibitor (for inhibition control)	-20°C
Samples (Serum, Plasma, Lysates)	Source of ACE to be measured	-80°C
Black 96-well Microplate	Low background fluorescence measurements	Room Temperature
Fluorescence Microplate Reader	Signal Detection	N/A

Experimental Protocols

1. Reagent Preparation

- Assay Buffer (100 mM Borate Buffer, 300 mM NaCl, pH 8.3): Prepare a buffer containing 100 mM boric acid and 300 mM sodium chloride. Adjust the pH to 8.3 with NaOH.
- HHL Substrate Solution (7 mM): Dissolve **Hippuryl-His-Leu-OH** in the Assay Buffer to a final concentration of 7 mM. Prepare fresh before use.

Methodological & Application



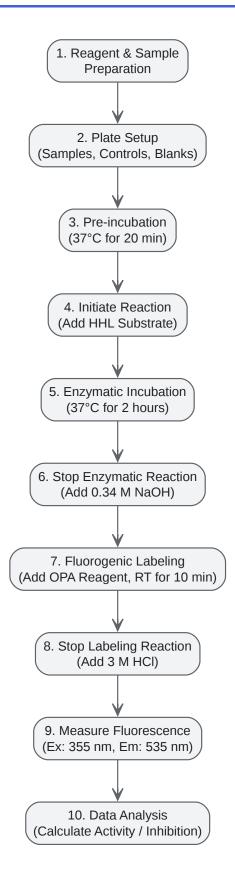


- OPA Reagent (20 mg/mL): Dissolve o-phthaldialdehyde in a suitable solvent like methanol to a concentration of 20 mg/mL. This reagent often includes a thiol (e.g., 2-mercaptoethanol) to facilitate the reaction.[5][6]
- Enzyme Stop Solution (0.34 M NaOH): Prepare a 0.34 M solution of sodium hydroxide in deionized water.[5]
- Labeling Stop Solution (3 M HCl): Prepare a 3 M solution of hydrochloric acid in deionized water.[5]
- Sample Preparation: Serum and plasma samples should be diluted with Assay Buffer.[1]
 Tissue or cell lysates should be prepared using a suitable lysis buffer and centrifuged to remove insoluble material.[1]

2. Assay Workflow

The general workflow for conducting the ACE activity assay is outlined below.





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Figure 2: Experimental workflow for the fluorometric ACE assay.



3. Step-by-Step Assay Procedure

The following protocol is based on a 96-well plate format. Adjust volumes as necessary.

- Plate Setup: Add 25 μL of samples (diluted serum, lysates), controls (ACE enzyme for positive control, buffer for blank), and potential inhibitors to the appropriate wells of a black 96-well plate.[5]
- Pre-incubation: Pre-incubate the plate at 37°C for 20 minutes.[5]
- Reaction Initiation: Add 10 μ L of the 7 mM HHL substrate solution to all wells to start the reaction.[5]
- Enzymatic Incubation: Incubate the plate at 37°C for 2 hours.[5]
- Stop Enzymatic Reaction: Terminate the reaction by adding 150 μ L of 0.34 M NaOH to each well.[5]
- Fluorogenic Labeling: Add 20 μL of the 20 mg/mL OPA reagent to each well and incubate at room temperature for 10 minutes, protected from light.[5]
- Stop Labeling Reaction: Stop the labeling reaction by adding 50 μL of 3 M HCl.[5]
- Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~355 nm and an emission wavelength of ~535 nm.[5]

Table 1: Example Plate Layout

Well	1-3	4-6	7-9	10-12
А	Blank	Pos. Control	Sample 1	Sample 1 + Inhibitor
В	Blank	Pos. Control	Sample 2	Sample 2 + Inhibitor
С	Blank	Pos. Control	Sample 3	Sample 3 + Inhibitor



Table 2: Summary of Typical Reaction Parameters

Parameter	Value
Sample/Control Volume	25 μL
Substrate (HHL) Volume	10 μL
Substrate Concentration	7 mM
Enzymatic Incubation	2 hours at 37°C
NaOH Stop Solution Volume	150 μL
OPA Reagent Volume	20 μL
OPA Incubation	10 minutes at Room Temperature
HCl Stop Solution Volume	50 μL
Excitation Wavelength	~355 nm
Emission Wavelength	~535 nm

Data Analysis

- Correct for Background Fluorescence: Subtract the average fluorescence reading of the blank wells from the readings of all other wells.
- Calculate Relative ACE Activity: The corrected fluorescence of a sample is directly proportional to its ACE activity.
- Calculate Percentage Inhibition: For inhibitor screening, the percentage of ACE inhibition can be calculated using the following formula:

% Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100

Where:

 Activity_control is the corrected fluorescence of the ACE-containing sample without any inhibitor.



- Activity_inhibitor is the corrected fluorescence of the ACE-containing sample with the inhibitor.
- IC50 Determination: For dose-response analysis, plot the percentage inhibition against a range of inhibitor concentrations (typically on a logarithmic scale) and fit the data to a sigmoidal curve to determine the IC50 value, which is the concentration of inhibitor required for 50% inhibition.[7]

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